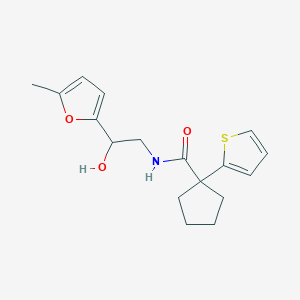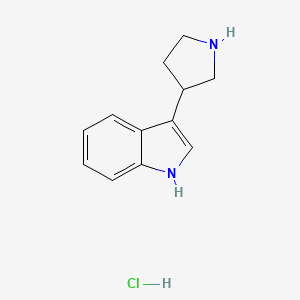
2-((1-(2,5-二甲基苯基)-1H-四唑-5-基)硫代)-N-(噻唑-2-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an important tool for researchers in a variety of fields. In
科学研究应用
合成和抗癌活性
与所讨论的化合物类似的衍生物的一个显着应用是合成具有潜在抗癌活性的化合物。例如,Duran 和 Demirayak (2012) 合成了 2-(4,5-二甲基-1-(苯氨基)-1H-咪唑-2-基硫代)-N-(噻唑-2-基)乙酰胺衍生物,研究了它们对不同人肿瘤细胞系的抗癌活性。这些化合物表现出合理的抗癌活性,特别是对黑色素瘤型细胞系,表明了开发新抗癌剂的一个有希望的途径 (Duran & Demirayak, 2012)。
镇痛活性
另一个重要的应用是探索镇痛活性。Kaplancıklı 等人。(2012) 合成了乙酰胺衍生物,包括 N-(苯并噻唑-2-基)-2-[(1-取代-1H-四唑-5-基)硫代]乙酰胺衍生物,并通过各种测试评估了它们的镇痛特性。这些化合物显示出显着的镇痛效果,突出了它们作为疼痛管理剂的潜力 (Kaplancıklı 等,2012)。
抗菌活性
还研究了源自或与所讨论的化学结构相关的化合物对它们的抗菌特性。例如,一项研究调查了某些衍生物对病原菌和念珠菌属的抗菌活性。研究结果表明,这些化合物表现出有效的抗菌特性,特别是对真菌感染,强调了它们在应对抗菌素耐药性挑战中的潜力 (Mokhtari & Pourabdollah, 2013)。
化学性质和合成
研究还集中在了解相关化合物的化学性质和合成过程。例如,通过紫外光谱研究确定衍生物的酸度常数 (pKa) 已经洞察了它们的化学行为,这对于它们在药物设计和开发中的应用至关重要 (Duran & Canbaz, 2013)。
属性
IUPAC Name |
2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS2/c1-9-3-4-10(2)11(7-9)20-14(17-18-19-20)23-8-12(21)16-13-15-5-6-22-13/h3-7H,8H2,1-2H3,(H,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOVQCFXQPIDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2869766.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2869767.png)










![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2869787.png)
